2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide
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Overview
Description
2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazine ring fused with a phenylacetamide moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of o-aminophenol with an appropriate carboxylic acid derivative under acidic or basic conditions.
Acylation: The benzoxazine intermediate is then acylated with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides or nitro groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of novel materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their characteristics.
Mechanism of Action
The mechanism by which 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-methylacetamide
- 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-ethylacetamide
Uniqueness
- Structural Features : The presence of the phenylacetamide moiety distinguishes it from other benzoxazine derivatives.
- Biological Activity : Exhibits unique biological activities not observed in closely related compounds.
This detailed overview provides a comprehensive understanding of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(17-11-6-2-1-3-7-11)10-13-16(20)21-14-9-5-4-8-12(14)18-13/h1-9,13,18H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDYMELXSXFYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)OC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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